tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to an amino-substituted oxadiazole ring
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-5-tert-butyl-1,3,4-thiadiazole have been found to inhibit the corrosion of brass in sea water samples , suggesting a potential interaction with metal ions.
Mode of Action
It’s known that oxadiazoles, a class of compounds to which this molecule belongs, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Biochemical Pathways
Oxadiazole derivatives have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Oxadiazole derivatives have been reported to have a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
1,3,4-Oxadiazole derivatives: Compounds with similar ring structures but different substituents.
Amino-substituted heterocycles: Compounds with similar amino group functionalities.
Uniqueness
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl carbamate group provides stability and protection, while the amino-substituted oxadiazole ring offers opportunities for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)16-8(14)11-5-4-6-12-13-7(10)15-6/h4-5H2,1-3H3,(H2,10,13)(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPACYFNLHCTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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